2-[(2,2-Diethoxyethyl)amino]benzamide
Description
Properties
CAS No. |
116387-75-8 |
|---|---|
Molecular Formula |
C13H20N2O3 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
2-(2,2-diethoxyethylamino)benzamide |
InChI |
InChI=1S/C13H20N2O3/c1-3-17-12(18-4-2)9-15-11-8-6-5-7-10(11)13(14)16/h5-8,12,15H,3-4,9H2,1-2H3,(H2,14,16) |
InChI Key |
WXHFUEYNRLDZRE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CNC1=CC=CC=C1C(=O)N)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features :
- Cis-amide conformation : Both peptide bonds adopt a cis configuration, stabilized by intramolecular N–H⋯O hydrogen bonds (bond length: ~2.0 Å) .
- Dihedral angle : The aromatic rings exhibit a dihedral angle of 53.58° , influencing steric interactions and molecular packing .
- Crystal system: Monoclinic (space group P2₁/n), with lattice parameters a = 8.4901 Å, b = 14.2281 Å, c = 15.3864 Å, and β = 98.659° .
Pharmacological Relevance :
The quinazoline scaffold, to which this compound is structurally related, demonstrates broad bioactivity, including antimicrobial , antitumor , and anti-inflammatory properties .
Comparison with Similar Compounds
Key Observations:
Functional Group Diversity: The diethoxyethyl group in the target compound enhances hydrophilicity compared to anthraquinone (lipophilic) in or nitrothiazole (electron-withdrawing) in Nitazoxanide . Ethoxyethoxy substituents (e.g., in ) improve aqueous solubility but reduce metabolic stability compared to diethoxyethyl groups.
Synthetic Efficiency: The anthraquinone derivative achieves a higher yield (94%) due to optimized amide coupling conditions. Microwave-assisted synthesis of the target compound improves reaction speed and crystallinity .
Conformational Stability :
- Unlike trans-amide conformers in N-(2,6-dichlorophenyl)benzamide derivatives , the target compound’s cis-amide configuration enhances intramolecular hydrogen bonding, stabilizing its crystal lattice .
Pharmacological and Application Comparisons
Key Insights:
Target Compound vs. Nitazoxanide :
- While Nitazoxanide’s nitrothiazole group targets anaerobic parasites , the diethoxyethyl group in the target compound may enhance blood-brain barrier penetration for CNS-targeted therapies.
Thermodynamic Stability: The target compound’s hydrogen-bonded crystal packing contrasts with the less stable packing of 2-hydroxy-N-[3-(2-methoxyphenoxy)phenyl]benzamide , which lacks intramolecular stabilization.
Q & A
Q. Methodological Guidance
- NMR Spectroscopy : Assign peaks using J-coupling analysis (e.g., aromatic protons at δ 7.2–8.1 ppm). Discrepancies in splitting patterns may arise from rotational isomerism; use variable-temperature NMR to confirm .
- X-ray Crystallography : Refine hydrogen atom positions via riding models (C–H = 0.95–1.0 Å) and isotropic treatment for N–H bonds .
- Mass Spectrometry : Compare experimental m/z (356.41 for [M+H]⁺) with theoretical values to validate purity .
How can researchers design experiments to investigate the biological activity of this compound derivatives?
Q. Advanced Experimental Design
- Target Identification : Screen against kinases or heat shock proteins (Hsp90) using fluorescence polarization assays .
- Structure-Activity Relationship (SAR) : Modify the diethoxyethyl group to assess steric/electronic effects on binding. Use molecular docking (e.g., AutoDock Vina) to predict interactions .
- Validation : Confirm target engagement via Western blotting for client protein degradation (e.g., Her2 in cancer cell lines) .
What challenges arise in solubility and crystallization of this compound, and how are they mitigated?
Q. Advanced Practical Considerations
- Solubility Issues : Low solubility in polar solvents due to hydrophobic diethoxy groups. Use DMSO/water mixtures (≤10% DMSO) for biological assays .
- Crystallization : Optimize solvent polarity (ethyl acetate/hexane) and cooling rates. For stubborn cases, employ vapor diffusion or seeding techniques .
How do computational methods enhance the understanding of this compound’s reactivity and stability?
Q. Advanced Computational Integration
- DFT Calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites for derivatization .
- Molecular Dynamics (MD) : Simulate solvent interactions to predict aggregation behavior in aqueous environments .
- Crystal Structure Prediction (CSP) : Use tools like MERCURY to compare predicted and experimental packing motifs .
What strategies reconcile discrepancies in reported biological activity data for benzamide derivatives?
Q. Data Contradiction Analysis
- Source Identification : Check assay conditions (e.g., cell line variability, incubation time). For example, Hsp90 inhibition efficacy varies with ATP concentration .
- Orthogonal Validation : Combine enzymatic assays (IC₅₀) with cellular thermal shift assays (CETSA) to confirm target modulation .
- Meta-Analysis : Use cheminformatics platforms (e.g., ChEMBL) to compare bioactivity data across similar scaffolds .
How is the SHELX software suite applied in refining the crystal structure of this compound?
Q. Methodological Refinement
- Data Processing : Use SHELXS-97 for phase determination via direct methods .
- Hydrogen Placement : Apply riding models for C–H bonds and refine N–H atoms isotropically in SHELXL-97 .
- Validation : Check for outliers using PLATON (e.g., Rint < 0.065) and resolve disorder with SHELXLE .
What safety and handling protocols are essential for working with this compound?
Q. Basic Laboratory Practice
- PPE : Wear nitrile gloves and safety goggles. Avoid inhalation of fine powders .
- Waste Disposal : Collect organic waste in halogen-free containers for incineration .
- Spill Management : Absorb with inert material (e.g., vermiculite) and ventilate the area .
How can researchers leverage fluorescent labeling techniques to study benzamide derivatives in biological systems?
Q. Advanced Application
- Tagging : Use 2-aminobenzamide (2-AB) for glycan labeling via reductive amination (Schiff base formation). Optimize pH (4.5–5.5) and reductant (NaBH3CN) for minimal desialylation .
- Detection : Employ UHPLC/MS/MS for degradation product analysis (e.g., 4-chlorobenzamide) .
- Imaging : Conjugate with near-infrared dyes for in vivo tracking in tumor models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
